![molecular formula C15H20N4O2S B2483323 2-{[1-(2-エトキシフェニル)-1H-1,2,3-トリアゾール-5-イル]スルファニル}-N-(プロパン-2-イル)アセトアミド CAS No. 924824-64-6](/img/structure/B2483323.png)
2-{[1-(2-エトキシフェニル)-1H-1,2,3-トリアゾール-5-イル]スルファニル}-N-(プロパン-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is an intriguing compound with potential applications across various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure incorporating a triazole ring, which imparts interesting chemical and biological properties.
科学的研究の応用
The compound has shown promise in multiple scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its binding affinity to certain proteins and enzymes.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps Starting with the preparation of the triazole ring, a common method is the Huisgen cycloaddition reaction between azides and alkynes
Industrial Production Methods
Industrial production would leverage similar synthetic routes but scaled up with optimizations to increase yield and purity. Techniques like continuous flow chemistry and high-throughput screening could be employed to refine the process.
化学反応の分析
Types of Reactions
2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: Can oxidize under controlled conditions to introduce new functional groups.
Reduction: Reductive conditions can modify its structure, potentially affecting its biological activity.
Substitution: Halogenations and other substitutions can occur on the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Conditions often include the use of strong acids or bases and appropriate solvents.
Major Products
The products vary depending on the reaction type, ranging from oxidized derivatives to reduced and substituted analogs, each with distinct properties.
作用機序
2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide exerts its effects by binding to specific molecular targets within biological systems. This binding can influence various cellular pathways, leading to changes in cellular function. The exact mechanisms involve interactions with enzyme active sites or receptor binding domains, altering normal biological activity.
類似化合物との比較
Comparing 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide with similar compounds such as other triazole derivatives or acetamide compounds highlights its unique structural features:
Triazole Derivatives: Often used for their stability and bioactivity, but differing substituents can vastly alter properties.
Acetamide Compounds:
Similar Compounds
1H-1,2,3-triazole derivatives
Ethoxyphenyl-substituted compounds
Other sulfanyl-acetamides
特性
IUPAC Name |
2-[3-(2-ethoxyphenyl)triazol-4-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-4-21-13-8-6-5-7-12(13)19-15(9-16-18-19)22-10-14(20)17-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUKMTRZORPALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN=N2)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

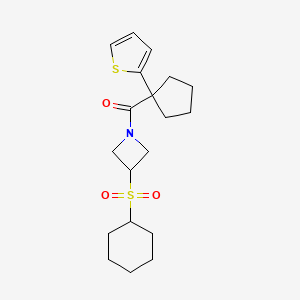
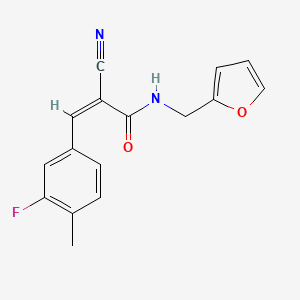
![6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)
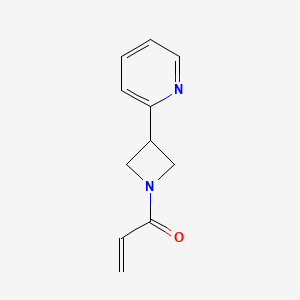
![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)
![ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)
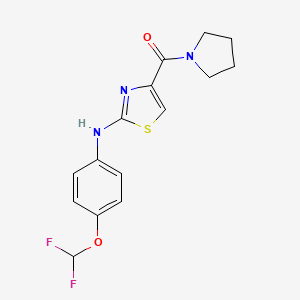
![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)
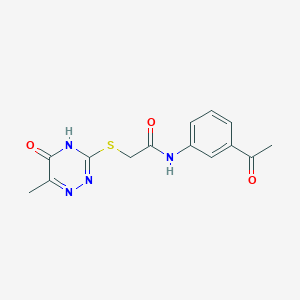
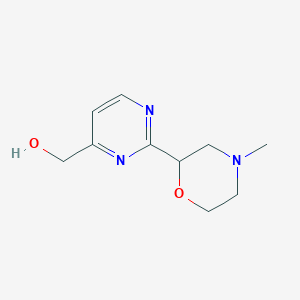
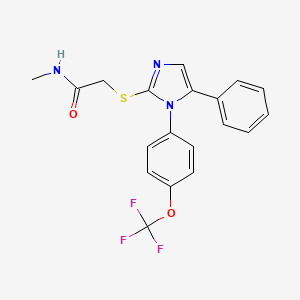

![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
